molecular formula C13H13FN2O3S B2741654 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide CAS No. 1351658-60-0

2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide

Cat. No.: B2741654
CAS No.: 1351658-60-0
M. Wt: 296.32
InChI Key: CIVZUFLJQUNURL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide is a sulfonamide derivative characterized by a fluorinated phenoxy group and a pyridine moiety. Its structure combines a sulfonamide backbone (ethanesulfonamide) with a 4-fluorophenoxy substituent and a pyridin-3-yl amine group. This compound belongs to a broader class of sulfonamides, which are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and protein-protein interactions.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-pyridin-3-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c14-11-3-5-13(6-4-11)19-8-9-20(17,18)16-12-2-1-7-15-10-12/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZUFLJQUNURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide typically involves the reaction of 4-fluorophenol with 3-pyridyl ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, primarily as an enzyme inhibitor. Sulfonamides are known for their antibacterial properties, and this compound may also possess anti-inflammatory and anti-cancer activities due to its structural characteristics. The presence of the fluorine atom enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition Studies

2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide has been utilized as a tool compound in biochemical studies to explore enzyme inhibition mechanisms. Its ability to inhibit specific enzymes involved in disease processes highlights its potential therapeutic applications. Interaction studies are crucial for understanding its mechanism of action.

Anticancer Research

The compound's structural similarities with other bioactive molecules suggest potential anticancer properties. Research indicates that compounds with similar structures can inhibit specific receptors involved in cancer progression. This opens avenues for developing new anticancer therapies based on the sulfonamide scaffold.

Antimicrobial Activity

While primarily known for its enzyme inhibition capabilities, there is evidence suggesting that 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide may exhibit antibacterial properties akin to traditional sulfonamides. This aspect warrants further investigation to confirm its efficacy against various bacterial strains.

Case Studies

Several studies have explored the applications of sulfonamide compounds similar to 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide:

  • Antitubercular Activity : A study synthesized derivatives of phenoxyacetamide compounds and assessed their antitubercular activities. The findings indicated that certain derivatives exhibited potent activity against M. tuberculosis, suggesting that modifications to the phenoxy group could enhance efficacy against resistant strains .
  • Cholesterol Absorption Inhibition : Research on related compounds revealed their ability to inhibit intestinal cholesterol absorption effectively. This suggests that structural modifications in the sulfonamide class can lead to significant metabolic effects, potentially aiding in cholesterol management therapies .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

ABBV-075/Mivebresib (N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide)

  • Structural Differences: ABBV-075 substitutes the pyridin-3-yl group with a pyrrolopyridone core and replaces the 4-fluorophenoxy with a 2,4-difluorophenoxy group. The ethanesulfonamide backbone is retained but linked to a more complex bicyclic heteroaromatic system.
  • Pharmacological Profile: ABBV-075 is a potent BET bromodomain inhibitor with IC₅₀ values in the low nanomolar range. It exhibits excellent DMPK properties, including high oral bioavailability and a half-life of 8–12 hours in preclinical models. Demonstrated in vivo efficacy in cancer progression and inflammation models .
  • Key Advantage : The pyrrolopyridone core enhances binding affinity to bromodomains via bidentate interactions with asparagine residues, improving potency by 9–19-fold compared to simpler pyridine derivatives .

N-[2,4-Difluoro-3-[[5-(3-Pyridinyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl]Carbonyl]Phenyl]Ethanesulfonamide (CAS: 918505-58-5)

  • Structural Differences :
    • Features a pyrrolopyridine-carbonyl group instead of the pyridin-3-yl amine.
    • Includes additional fluorine atoms on the phenyl ring.
  • Implications for SAR :
    • The pyrrolopyridine moiety likely enhances π-π stacking and hydrogen-bonding interactions, increasing target affinity.
    • Fluorination at the 2,4-positions may improve metabolic stability and membrane permeability .

Piperidine-Linked Ethanesulfonamides (e.g., 2-(4,4-Difluoropiperidin-1-yl)-N-Cyclopentyl Derivatives)

  • Structural Differences: Replaces the fluorophenoxy group with a 4,4-difluoropiperidin-1-yl substituent. Incorporates a triazolo-pyrazine heterocycle instead of pyridine.

Structural and Functional Insights

  • Fluorination Trends: Mono-fluorination (e.g., 4-fluorophenoxy) balances lipophilicity and electronic effects, while di-fluorination (e.g., 2,4-difluorophenoxy in ABBV-075) enhances metabolic stability and target engagement .
  • Heterocyclic Moieties :
    • Pyridine derivatives (e.g., target compound) offer simplicity and synthetic accessibility but may lack the potency of fused heterocycles like pyrrolopyridones or triazolo-pyrazines.
    • Bicyclic systems (e.g., pyrrolopyridone in ABBV-075) enable multi-point binding, critical for high-affinity interactions .
  • Sulfonamide Backbone :
    • The ethanesulfonamide group serves as a versatile scaffold for attaching diverse pharmacophores, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Biological Activity

2-(4-Fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide can be represented as follows:

  • Molecular Formula : C13H14FN3O3S
  • Molecular Weight : 303.33 g/mol

This compound features a sulfonamide group, which is known for its biological significance, particularly in drug design.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. Notably, it has been investigated for its inhibitory effects on:

  • c-Met and VEGFR-2 : Recent studies have shown that derivatives of this compound can act as dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. For instance, a related compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating potent inhibitory activity .
  • GSK-3β : Another area of research has focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including cell proliferation and survival. Compounds with similar structural features exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β .

Biological Activity Summary

The biological activities associated with 2-(4-fluorophenoxy)-N-(pyridin-3-yl)ethanesulfonamide can be summarized as follows:

Activity Target IC50 Value
Inhibition of c-Metc-Met0.11 μM
Inhibition of VEGFR-2VEGFR-20.19 μM
Inhibition of GSK-3βGSK-3β10 - 1314 nM

Case Studies

  • Anticancer Activity : A study focused on a series of compounds derived from the parent structure found that several exhibited significant anticancer properties through the inhibition of both c-Met and VEGFR-2 pathways, suggesting that modifications to the core structure can enhance biological activity .
  • Pharmacological Evaluation : In another investigation, the pharmacological profile of related compounds was assessed, revealing that they could effectively inhibit gastric acid secretion in animal models, showcasing their potential as therapeutic agents for acid-related disorders .

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